
WDR5-0103
Descripción general
Descripción
WDR5-0103: es un antagonista potente y selectivo de la proteína 5 que contiene repeticiones WD (WDR5). Este compuesto es conocido por su capacidad para inhibir la interacción entre WDR5 y la proteína de leucemia de linaje mixto (MLL), interrumpiendo así la actividad del complejo MLL. This compound ha demostrado un potencial significativo en la investigación científica, particularmente en los campos de la epigenética y la biología del cáncer .
Aplicaciones Científicas De Investigación
Química: WDR5-0103 se utiliza ampliamente en la investigación química para estudiar la inhibición de las interacciones proteína-proteína, particularmente las que involucran la proteína 5 que contiene repeticiones WD y la proteína de leucemia de linaje mixto. Este compuesto sirve como una herramienta valiosa para comprender el papel de estas interacciones en varios procesos biológicos .
Biología: En la investigación biológica, this compound se utiliza para investigar la regulación epigenética de la expresión génica. Al inhibir la actividad del complejo de leucemia de linaje mixto, this compound ayuda a los investigadores a estudiar los efectos de la metilación de histonas en la transcripción génica y la diferenciación celular .
Medicina: this compound ha mostrado potencial en la investigación médica, particularmente en el desarrollo de nuevas terapias contra el cáncer. Al interrumpir la interacción entre la proteína 5 que contiene repeticiones WD y la proteína de leucemia de linaje mixto, this compound puede inhibir la proliferación de las células cancerosas e inducir la apoptosis. Este compuesto se está explorando como un posible agente terapéutico para el tratamiento de varios tipos de cáncer .
Industria: En la industria farmacéutica, this compound se utiliza como compuesto principal para el desarrollo de nuevos fármacos dirigidos a los reguladores epigenéticos. Su alta potencia y selectividad lo convierten en un candidato atractivo para el desarrollo de fármacos .
Mecanismo De Acción
WDR5-0103 ejerce sus efectos uniéndose a la cavidad central de la proteína 5 que contiene repeticiones WD. Esta unión interrumpe la interacción entre la proteína 5 que contiene repeticiones WD y la proteína de leucemia de linaje mixto, inhibiendo así la actividad catalítica del complejo de leucemia de linaje mixto. La inhibición de esta interacción conduce a una disminución de la metilación de la lisina 4 de la histona H3, lo que a su vez afecta la transcripción génica y la diferenciación celular .
Análisis Bioquímico
Biochemical Properties
WDR5-0103 plays a crucial role in biochemical reactions by inhibiting the interaction between WDR5 and the mixed-lineage leukemia (MLL) protein. This inhibition disrupts the catalytic activity of the MLL core complex, which is essential for histone H3 lysine 4 (H3K4) methylation . The compound binds to a peptide-binding pocket on WDR5 with a dissociation constant (Kd) of 450 nM . By competing with MLL for their mutual binding site on WDR5, this compound effectively antagonizes this interaction, leading to a decrease in H3K4 methylation levels .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in cancer cells. It restores the efficacy of cytotoxic drugs in multidrug-resistant cancer cells by inhibiting the drug-efflux function of ABCB1 and ABCG2 transporters . Additionally, this compound decreases cell viability by reducing H3K4me3 levels, thereby suppressing cell proliferation and enhancing apoptosis . The compound also affects gene expression by modulating the levels of key regulatory genes involved in cell cycle progression, apoptosis, and DNA repair .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the central cavity of WDR5, thereby inhibiting the interaction between WDR5 and MLL . This binding disrupts the MLL1 histone methyltransferase activity, leading to a reduction in H3K4 methylation . The compound’s mechanism of action involves competing with MLL for the mutual binding site on WDR5, which ultimately results in the inhibition of MLL catalytic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that the compound maintains its inhibitory effects on H3K4 methylation and cell proliferation for extended periods . Long-term exposure to this compound may lead to changes in cellular function, including alterations in gene expression and epigenetic modifications . The compound’s stability and degradation profile indicate that it remains effective under various experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits H3K4 methylation and suppresses tumor growth without causing significant toxicity . Higher doses of this compound may result in adverse effects, including toxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate histone methylation and gene expression. The compound interacts with enzymes such as MLL1, which is responsible for H3K4 methylation . By inhibiting MLL1 activity, this compound affects the overall metabolic flux and levels of metabolites involved in epigenetic regulation . This interaction underscores the compound’s role in modulating key biochemical pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding affinity to WDR5 and other cellular components . Systemic administration of this compound has been shown to effectively reduce H3K4me3 levels in target tissues, indicating its efficient distribution and transport .
Subcellular Localization
This compound primarily localizes to the nucleoplasm, where it exerts its inhibitory effects on histone methylation . The compound’s subcellular localization is facilitated by its interaction with WDR5, which is predominantly found in the nucleoplasm . This targeting ensures that this compound effectively modulates epigenetic modifications and gene expression within the nucleus.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: WDR5-0103 se puede sintetizar mediante una serie de reacciones químicas que involucran la formación de un andamiaje de benzamida. La síntesis generalmente implica los siguientes pasos:
Formación del andamiaje de benzamida: El paso inicial implica la reacción del ácido 3-metoxibenzoico con cloruro de tionilo para formar el cloruro de ácido correspondiente. Este intermedio se hace reaccionar entonces con 4-metilpiperazina para formar el andamiaje de benzamida.
Metilación: El andamiaje de benzamida se metila entonces utilizando yoduro de metilo en presencia de una base como el carbonato de potasio.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. La producción industrial también incluye estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: WDR5-0103 se somete principalmente a reacciones de sustitución debido a la presencia de grupos funcionales reactivos como las unidades de benzamida y piperazina. Estas reacciones pueden ser catalizadas por varios reactivos en condiciones específicas.
Reactivos y condiciones comunes:
Oxidación: this compound puede sufrir reacciones de oxidación en presencia de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución pueden ser facilitadas por nucleófilos como aminas o tioles en condiciones básicas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de los ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Comparación Con Compuestos Similares
Compuestos similares:
WDR5-0102: Este compuesto comparte un andamiaje de benzamida similar con WDR5-0103 pero tiene una menor afinidad de unión a la proteína 5 que contiene repeticiones WD.
WDR5-0104: Otro compuesto con una estructura similar pero con diferentes grupos funcionales, lo que lleva a variaciones en la afinidad de unión y la selectividad
Singularidad de this compound: this compound es único debido a su alta potencia y selectividad para la proteína 5 que contiene repeticiones WD. Su capacidad para interrumpir eficazmente la interacción entre la proteína 5 que contiene repeticiones WD y la proteína de leucemia de linaje mixto lo convierte en una herramienta valiosa para la investigación científica y el desarrollo de fármacos. La alta afinidad de unión del compuesto (Kd = 450 nM) y su capacidad para inhibir la actividad catalítica del complejo de leucemia de linaje mixto con un valor de IC50 de 39 μM resaltan aún más su singularidad .
Propiedades
IUPAC Name |
methyl 3-[(3-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-23-9-11-24(12-10-23)19-8-7-16(21(26)28-3)14-18(19)22-20(25)15-5-4-6-17(13-15)27-2/h4-8,13-14H,9-12H2,1-3H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBXOVTSNRBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890190-22-4 | |
| Record name | 890190-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




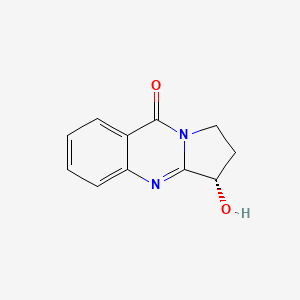
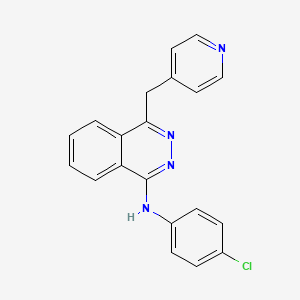
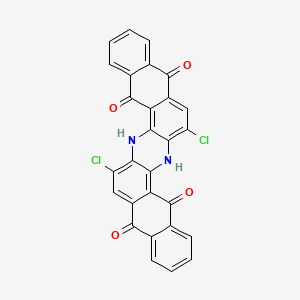
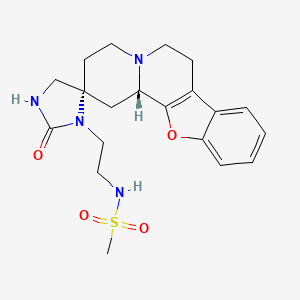
![[(3S)-tetrahydrofuran-3-yl] N-[(1S,2R)-1-benzyl-3-[cyclopentylmethyl-(4-methoxyphenyl)sulfonyl-amino]-2-hydroxy-propyl]carbamate](/img/structure/B1682198.png)
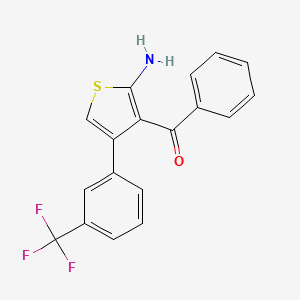
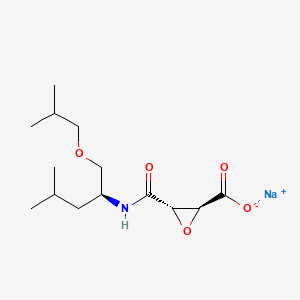
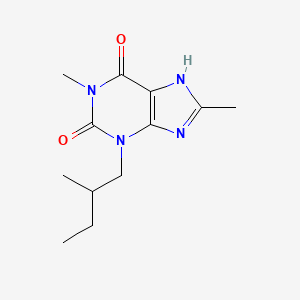
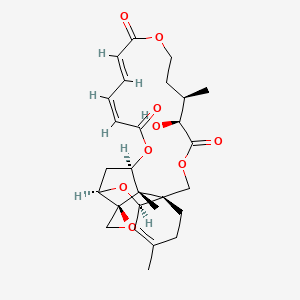


![Methyl 2-(2-acetoxy-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-chlorophenyl)acetate](/img/structure/B1682211.png)
